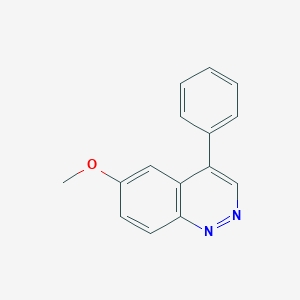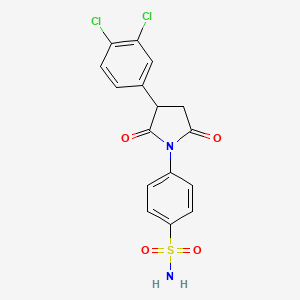
4-(3-(3,4-Dichlorophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a dichlorophenyl group, a dioxopyrrolidinyl group, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorophenylamine, undergoes a reaction with a suitable acylating agent to form the corresponding acylated intermediate.
Cyclization to Form the Dioxopyrrolidinyl Group: The acylated intermediate is then subjected to cyclization under controlled conditions to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dichlorophenyl)benzenesulfonamide: Shares the dichlorophenyl and benzenesulfonamide groups but lacks the dioxopyrrolidinyl group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains the dichlorophenyl group but has a different functional group arrangement.
Propiedades
Número CAS |
93553-60-7 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O4S |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
4-[3-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-13-6-1-9(7-14(13)18)12-8-15(21)20(16(12)22)10-2-4-11(5-3-10)25(19,23)24/h1-7,12H,8H2,(H2,19,23,24) |
Clave InChI |
FURSEBSCITVIER-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
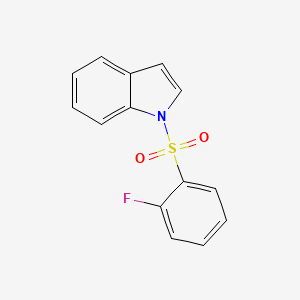
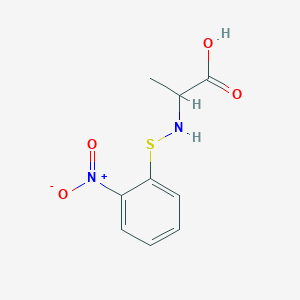
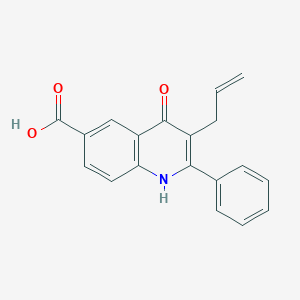

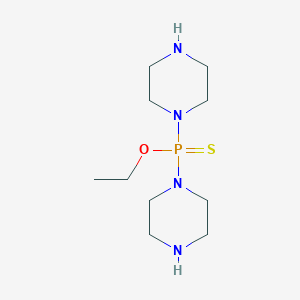
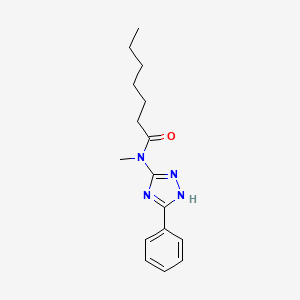
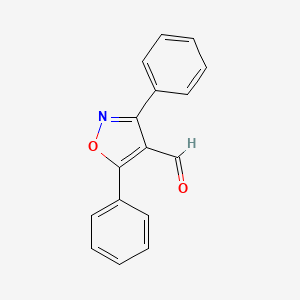
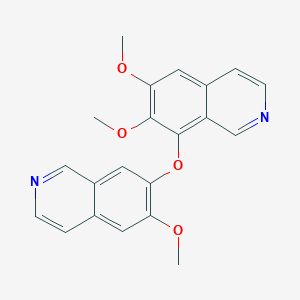
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
